REACTION_CXSMILES
|
C[Sn]([N:5]1[C:9]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[C:16]2[CH:21]=[CH:20][C:19]([CH2:22][N:23]3[C:27]([CH2:28][OH:29])=[C:26]([Cl:30])[N:25]=[C:24]3[CH2:31][CH2:32][CH2:33][CH3:34])=[CH:18][CH:17]=2)=[N:8][N:7]=[N:6]1)(C)C.C(Cl)Cl.[OH-].[Na+].[C:40]1([C:46](Cl)([C:53]2[CH:58]=[CH:57][CH:56]=[CH:55][CH:54]=2)[C:47]2[CH:52]=[CH:51][CH:50]=[CH:49][CH:48]=2)[CH:45]=[CH:44][CH:43]=[CH:42][CH:41]=1>O.O1CCCC1>[C:40]1([C:46]([N:5]2[C:9]([C:10]3[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=3[C:16]3[CH:21]=[CH:20][C:19]([CH2:22][N:23]4[C:27]([CH2:28][OH:29])=[C:26]([Cl:30])[N:25]=[C:24]4[CH2:31][CH2:32][CH2:33][CH3:34])=[CH:18][CH:17]=3)=[N:8][N:7]=[N:6]2)([C:47]2[CH:48]=[CH:49][CH:50]=[CH:51][CH:52]=2)[C:53]2[CH:54]=[CH:55][CH:56]=[CH:57][CH:58]=2)[CH:41]=[CH:42][CH:43]=[CH:44][CH:45]=1 |f:2.3|
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Name
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1-[(2'-(Trimethylstannyltetrazol-5-yl)-biphenyl-4-yl)methyl]-2-butyl-4-chloro-5-hydroxymethylimidazole
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Quantity
|
1.046 kg
|
Type
|
reactant
|
Smiles
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C[Sn](C)(C)N1N=NN=C1C1=C(C=CC=C1)C1=CC=C(C=C1)CN1C(=NC(=C1CO)Cl)CCCC
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Name
|
|
Quantity
|
5 L
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
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Name
|
|
Quantity
|
192 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Name
|
|
Quantity
|
0.85 L
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Type
|
solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
|
0.53 kg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)Cl
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Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)Cl
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Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
3.7 L
|
Type
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solvent
|
Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
After stirring five minutes at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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equipped with mechanical stirrer, condenser with N2 inlet
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Type
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STIRRING
|
Details
|
the mixture stirred three hours
|
Duration
|
3 h
|
Type
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STIRRING
|
Details
|
the mixture stirred overnight
|
Duration
|
8 (± 8) h
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Type
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CUSTOM
|
Details
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to separate
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Type
|
WASH
|
Details
|
The organic phase was washed twice with 2.0 L portions of water
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Type
|
DRY_WITH_MATERIAL
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Details
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dried with sodium sulfate (100 g)
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Type
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FILTRATION
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Details
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filtered into a 12 L round-bottomed flask
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Type
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CUSTOM
|
Details
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equipped for distillation
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Type
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DISTILLATION
|
Details
|
Methylene chloride (~2.0 L) was distilled
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Type
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TEMPERATURE
|
Details
|
Heating
|
Type
|
ADDITION
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Details
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heptane (5.0 L) was added
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Type
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STIRRING
|
Details
|
The resulting slurry was stirred at ambient temperature over the weekend (~68 hours)
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Type
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TEMPERATURE
|
Details
|
The mixture was cooled to ~5° C.
|
Type
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CUSTOM
|
Details
|
the product isolated by vacuum filtration
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Type
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WASH
|
Details
|
washed with heptane (1.0 L)
|
Type
|
CUSTOM
|
Details
|
dried 48 hours in in vacuo at 40°-50° C
|
Duration
|
48 h
|
Reaction Time |
5 min |
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)N1N=NN=C1C1=C(C=CC=C1)C1=CC=C(C=C1)CN1C(=NC(=C1CO)Cl)CCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |